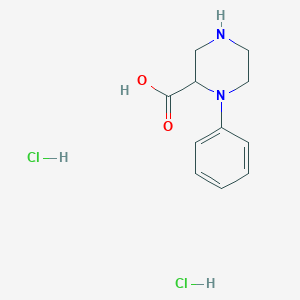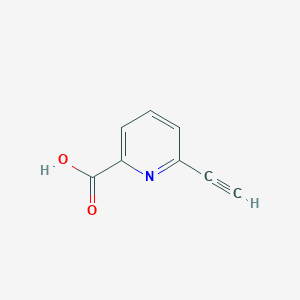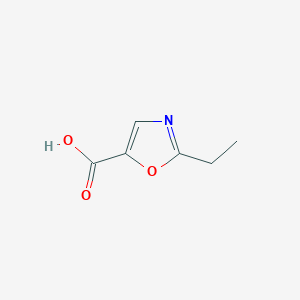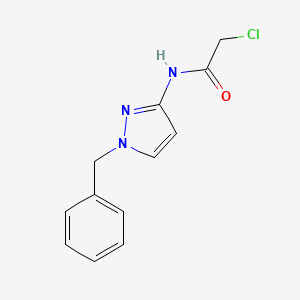
3-Chloro-4-nitropyridine hydrochloride
描述
3-Chloro-4-nitropyridine hydrochloride is an organic compound belonging to the pyridine family. It is characterized by the presence of a chlorine atom at the third position and a nitro group at the fourth position on the pyridine ring, with an additional hydrochloride group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactive nature.
Synthetic Routes and Reaction Conditions:
Nitration of 3-Chloropyridine: The synthesis typically begins with 3-chloropyridine, which undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at a controlled temperature to ensure the selective nitration at the fourth position.
Hydrochloride Formation: The resulting 3-chloro-4-nitropyridine is then treated with hydrochloric acid to form the hydrochloride salt. This step is usually performed in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods:
Batch Process: In industrial settings, the batch process is commonly used. Large reactors are employed to carry out the nitration and subsequent hydrochloride formation. The reaction conditions are carefully monitored to maximize yield and purity.
Continuous Process: For large-scale production, a continuous process may be adopted. This involves the continuous feeding of reactants and removal of products, which can enhance efficiency and reduce production costs.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the electron-withdrawing nitro group, which activates the pyridine ring towards nucleophilic attack.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reductants like iron powder in acidic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Reduction: Catalytic hydrogenation is performed under mild conditions using palladium on carbon as a catalyst. Chemical reduction with iron powder is carried out in the presence of hydrochloric acid.
Major Products:
Amino Derivatives: Reduction of the nitro group yields 3-chloro-4-aminopyridine hydrochloride.
Substituted Pyridines: Nucleophilic substitution reactions can produce a variety of substituted pyridines depending on the nucleophile used.
Chemistry:
Intermediate in Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Ligand in Coordination Chemistry: It can act as a ligand in the formation of coordination complexes with transition metals.
Biology and Medicine:
Pharmaceuticals: It is used in the synthesis of active pharmaceutical ingredients, particularly those with antimicrobial and anti-inflammatory properties.
Biological Studies: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Industry:
Agrochemicals: It is used in the production of herbicides and insecticides.
Material Science: It is explored for use in the development of novel materials with specific electronic properties.
作用机制
The mechanism of action of 3-chloro-4-nitropyridine hydrochloride and its derivatives depends on the specific application. In pharmaceuticals, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The nitro group can participate in redox reactions, while the chlorine atom can facilitate binding interactions with biological targets.
相似化合物的比较
3-Chloro-4-aminopyridine: Similar structure but with an amino group instead of a nitro group.
4-Chloro-3-nitropyridine: Similar but without the hydrochloride group.
Uniqueness:
Reactivity: The presence of both chlorine and nitro groups makes 3-chloro-4-nitropyridine hydrochloride highly reactive, suitable for various chemical transformations.
Versatility: Its ability to undergo multiple types of reactions makes it a valuable intermediate in organic synthesis.
By understanding the properties and applications of this compound, researchers can leverage its unique characteristics for advancements in chemistry, biology, and industry.
属性
IUPAC Name |
3-chloro-4-nitropyridine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2.ClH/c6-4-3-7-2-1-5(4)8(9)10;/h1-3H;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBRSCJNUPCFIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1[N+](=O)[O-])Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743166 | |
| Record name | 3-Chloro-4-nitropyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257849-11-8 | |
| Record name | 3-Chloro-4-nitropyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


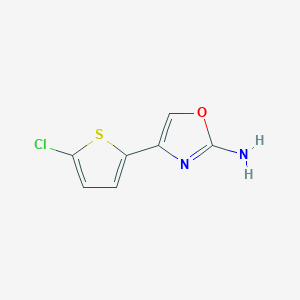

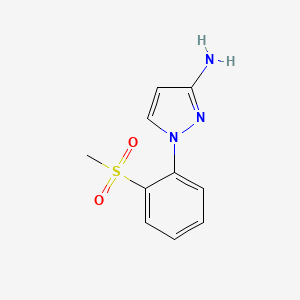
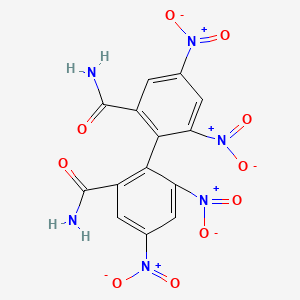

![(3-Cyano-[1,2,4]triazol-1-yl)-acetic acid tert-butyl ester](/img/structure/B3365644.png)

